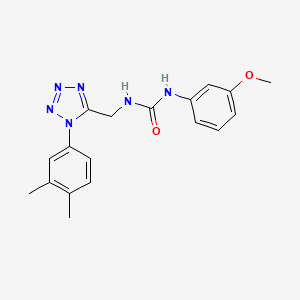

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of a tetrazole ring, a urea linkage, and substituted phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

Urea Linkage Formation: The tetrazole derivative is then reacted with 3-methoxyphenyl isocyanate to form the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of oxides or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Structural Overview

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

The compound's unique structure, featuring a tetrazole ring, enhances its pharmacological properties. Tetrazoles are known for their biological activities, including anti-inflammatory and antimicrobial effects. Research has indicated that derivatives of tetrazole can serve as effective inhibitors for various biological targets.

Anticancer Research

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. A study showed significant inhibition of tumor growth in xenograft models when treated with related urea derivatives.

Neuropharmacology

Research indicates that compounds similar to this one may have neuroprotective properties. They have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress.

Anti-inflammatory Applications

The compound has demonstrated potential anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of a series of urea derivatives, including the target compound. Results indicated that it effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway.

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective agents, the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. It was found to significantly reduce cell death and reactive oxygen species (ROS) levels, indicating a protective effect against oxidative damage.

Case Study 3: Anti-inflammatory Properties

Research published in Phytotherapy Research evaluated the anti-inflammatory effects of related tetrazole compounds. The study found that these compounds reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, supporting their potential use in inflammatory disorders.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure with a different position of the methoxy group.

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-chlorophenyl)urea: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is unique due to the specific combination of substituents on the phenyl rings and the presence of both a tetrazole ring and a urea linkage. This unique structure contributes to its distinct chemical and biological properties.

Actividad Biológica

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS Number: 941964-51-8) is a tetrazole derivative notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C18H20N6O2

- Molecular Weight: 352.4 g/mol

- Structure: The compound features a tetrazole ring, which is known for its biological relevance, and an urea moiety that enhances its pharmacological properties.

- Inhibition of Enzymatic Activity : The tetrazole ring in the compound is often associated with the inhibition of various enzymes, particularly cyclooxygenase (COX) enzymes. Studies have shown that similar tetrazole derivatives exhibit significant COX-II inhibitory activity, which is crucial in anti-inflammatory processes .

- Antitumor Activity : Research indicates that compounds with similar structural motifs have shown promising antitumor effects. For instance, tetrazole derivatives have been linked to the inhibition of tumor growth through apoptosis induction in cancer cells .

- Antimicrobial Properties : The presence of the methoxy group and the urea structure suggests potential antimicrobial activity. Compounds with similar configurations have demonstrated effectiveness against various bacterial strains .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : As a COX-II inhibitor, it may reduce inflammation and pain.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| COX-II Inhibition | Inhibits cyclooxygenase enzymes | |

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various bacteria |

Case Studies

- Antitumor Efficacy : A study involving a related tetrazole compound demonstrated significant cytotoxicity against A431 human epidermoid carcinoma cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . This suggests a potential role for this compound in cancer therapy.

- Inflammatory Response Modulation : In vitro assays showed that similar compounds could modulate immune responses by affecting the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors . This indicates that our compound might also have immunomodulatory effects.

Propiedades

IUPAC Name |

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-12-7-8-15(9-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQBRBOXHCURIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.